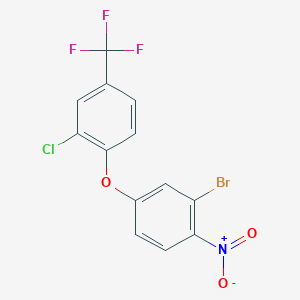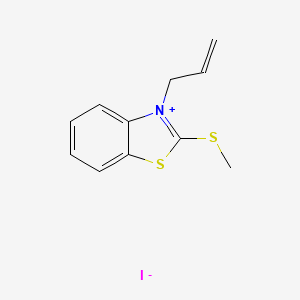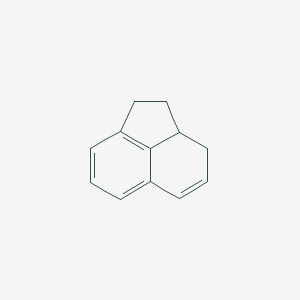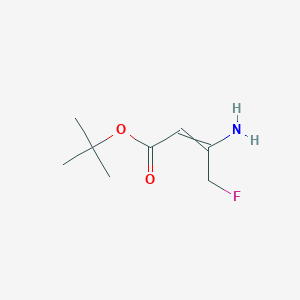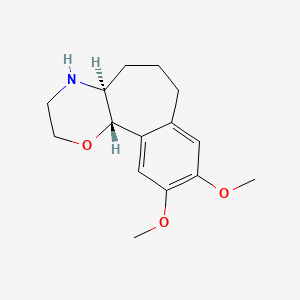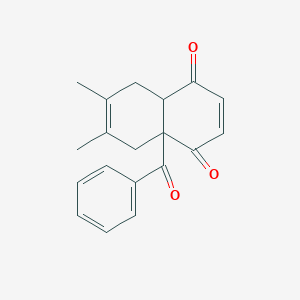
3-Methyl-2,3-dibromo-1-chlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3-dibromo-1-chlorobutane is an organic compound with the molecular formula C5H9Br2Cl It is a halogenated butane derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2,3-dibromo-1-chlorobutane can be synthesized through the halogenation of 3-methylbutane. The process involves the addition of bromine and chlorine to the butane molecule under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3-dibromo-1-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can result in the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.
Major Products Formed
Nucleophilic Substitution: The major products are substituted butanes where the halogen atoms are replaced by nucleophiles.
Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms and adjacent hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3-dibromo-1-chlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenation and substitution reactions.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3-dibromo-1-chlorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1-chlorobutane: Similar in structure but lacks the methyl group at the third carbon.
1,3-Dibromo-2-methylbutane: Similar but with different positions of the halogen atoms and the methyl group.
2-Bromo-3-chlorobutane: Contains only one bromine and one chlorine atom.
Uniqueness
3-Methyl-2,3-dibromo-1-chlorobutane is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the butane backbone. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
111712-51-7 |
|---|---|
Molekularformel |
C5H9Br2Cl |
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
2,3-dibromo-1-chloro-3-methylbutane |
InChI |
InChI=1S/C5H9Br2Cl/c1-5(2,7)4(6)3-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
VESHVISPMHIZEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CCl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


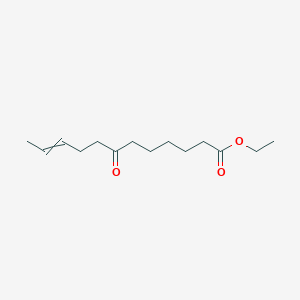
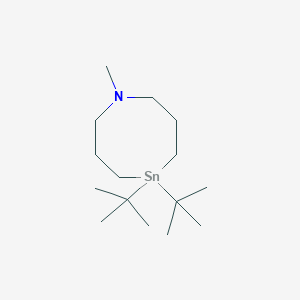
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
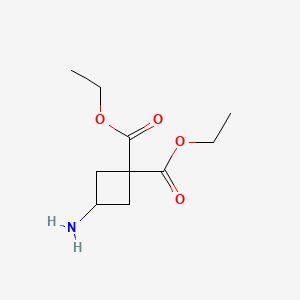
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
